molecular formula C18H23N3O3S B2802961 (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone CAS No. 955961-92-9

(3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B2802961
CAS No.: 955961-92-9
M. Wt: 361.46
InChI Key: HAMUOSFWAUBMMU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a sulfonyl group, a phenyl group, and a pyrazole ring. Pyrazole rings are a type of aromatic organic compound with the formula C3H3N2H. They are notable for their use in various pharmaceuticals and their biological activity .

Scientific Research Applications

Antifungal and Antimicrobial Properties

Research on compounds related to “(3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone” has shown significant promise in antifungal and antimicrobial applications. For instance, studies have identified specific synthetic compounds with structural similarities exhibiting potent activity against various fungal pathogens, including those responsible for Bayoud disease in date palms. These compounds, such as pyrazole derivatives, have been found to possess antifungal pharmacophore sites, suggesting their potential utility in combating fungal infections (Kaddouri et al., 2022).

Drug Metabolism and Cytochrome P450 Inhibition

The compound’s structural features are conducive to interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Research has delineated the selectivity and potency of chemical inhibitors, including pyrazole-based compounds, on various human hepatic CYP isoforms. This insight is critical for understanding potential drug-drug interactions and optimizing pharmacokinetic profiles of new therapeutic agents (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

Pyrazoles, including those with methyl substitutions, are pivotal in the synthesis of heterocyclic compounds. These structures serve as core components in numerous compounds with significant agrochemical and pharmaceutical activities. Recent advancements in synthetic methods have expanded the utility of pyrazole derivatives, highlighting their role in developing new chemical entities with potential biological activities (Sheetal et al., 2018).

Pharmacological and Therapeutic Applications

Azepane-based compounds, including those structurally related to the queried chemical, have demonstrated a broad spectrum of pharmacological properties. These range from anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial activities to functioning as histamine H3 receptor inhibitors and α-glucosidase inhibitors. This diversity underscores the therapeutic potential of azepane-containing analogs in drug discovery and the development of new treatments for various diseases (Zha et al., 2019).

Properties

IUPAC Name

[3-(azepan-1-ylsulfonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-14-12-15(2)21(19-14)18(22)16-8-7-9-17(13-16)25(23,24)20-10-5-3-4-6-11-20/h7-9,12-13H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMUOSFWAUBMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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